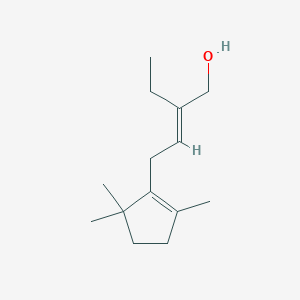
(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reactivity and Selectivity in Chemical Reactions
Studies on similar compounds have demonstrated their reactivity and selectivity in chemical reactions, which is crucial for synthetic chemistry. For instance, the reactivity of disilyne compounds towards π-bonds and the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes indicate the potential for creating new chemical structures through controlled reactions (Rei Kinjo et al., 2007).
Synthesis of Complex Organic Molecules
Research has also focused on the synthesis of complex organic molecules from simpler precursors. For example, the enantiospecific synthesis and olfactory evaluation of all diastereomers of a homologue of the sandalwood odorant Polysantol® demonstrate the application of organic synthesis in creating valuable compounds for industry, including flavors and fragrances (J. M. Castro et al., 2005).
Electron Transport and Solar Cell Applications
The development of novel materials for electron transport in polymer solar cells highlights the importance of organic compounds in renewable energy technologies. A study on an alcohol-soluble n-type conjugated polyelectrolyte as an electron transport layer showcases the role of organic chemistry in improving the efficiency of solar cells (Lin Hu et al., 2015).
Ligand Chemistry and Metal Organic Frameworks
The synthesis of σ-element-substituted cyclopenta[b]thiophene derivatives and their use in ligand chemistry and metal-organic frameworks indicate the potential of such compounds in catalysis and materials science. These studies contribute to our understanding of the regioselectivity and reactivity of organic compounds in complex chemical systems (D. Kissounko et al., 2000).
Catalysis and Reaction Efficiency
Further research into N-heterocyclic carbene catalysts for transesterification and acylation reactions has shown the efficiency of organic catalysts in promoting esterification and acylation, highlighting the role of organic chemistry in developing more efficient and selective catalytic processes (G. Grasa et al., 2003).
Propriétés
IUPAC Name |
(E)-2-ethyl-4-(2,5,5-trimethylcyclopenten-1-yl)but-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)6-7-13-11(2)8-9-14(13,3)4/h6,15H,5,7-10H2,1-4H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBZZLGWQDSNEM-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCC1=C(CCC1(C)C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\CC1=C(CCC1(C)C)C)/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-ethyl-4-(2,5,5-trimethylcyclopent-1-en-1-yl)but-2-en-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2781174.png)
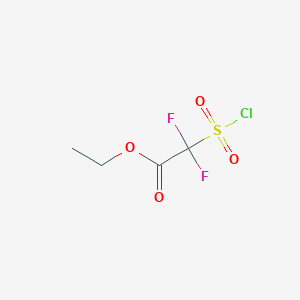
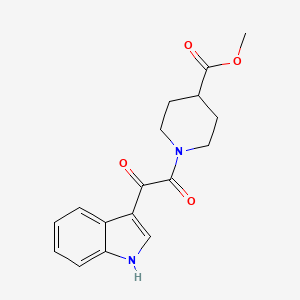
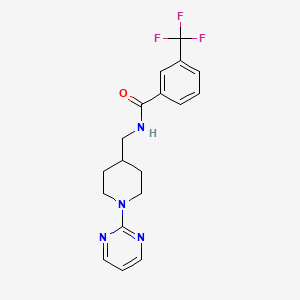
![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![5-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2781180.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
![5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2781185.png)
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)
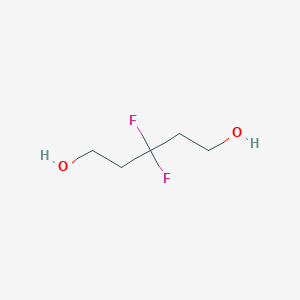
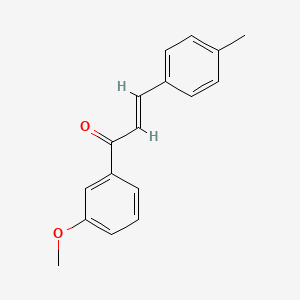
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2781191.png)
![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)
![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)